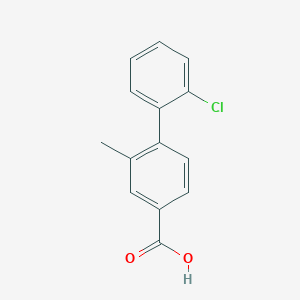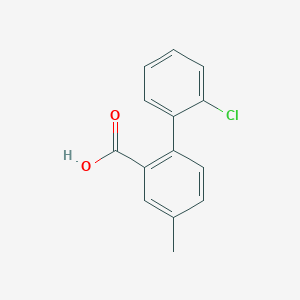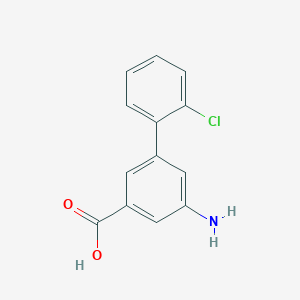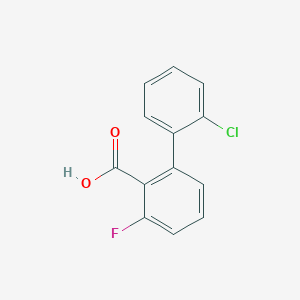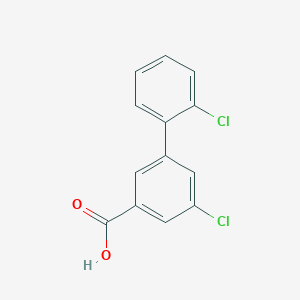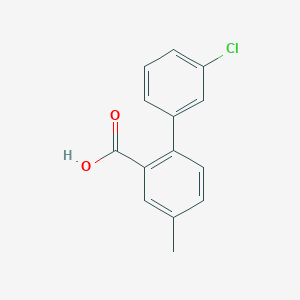
4-(2-Chlorophenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-2-methoxybenzoic acid, or 4-CMA, is a synthetic compound that has a variety of applications in scientific and medical research. It has been used as a reagent in organic synthesis and as a tool for studying biochemical and physiological processes.
科学的研究の応用
4-CMA is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of cyclooxygenase (COX) enzymes, and as a tool for studying biochemical and physiological processes. It has also been used to study the effects of environmental stressors on plants, and to study the effects of drugs on the body.
作用機序
4-CMA is a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the production of pro-inflammatory mediators. This mechanism of action has been studied extensively and has been found to be effective in reducing inflammation.
Biochemical and Physiological Effects
4-CMA has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the production of pro-inflammatory mediators, and reduce the activity of COX enzymes. It has also been found to reduce the production of nitric oxide, a molecule that has been linked to various diseases. Additionally, 4-CMA has been found to reduce the production of reactive oxygen species, which are linked to oxidative stress and cell damage.
実験室実験の利点と制限
The use of 4-CMA in laboratory experiments has both advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available reagent. Additionally, it is relatively easy to synthesize, with yields of up to 99%. However, there are also some limitations. For example, 4-CMA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects in different experimental settings.
将来の方向性
There are a number of potential future directions for 4-CMA research. One potential direction is to further explore its mechanism of action and develop more effective inhibitors of COX enzymes. Additionally, further research could be done to explore the effects of 4-CMA on other biochemical and physiological processes. Finally, further research could be done to explore the potential therapeutic applications of 4-CMA, such as the treatment of inflammation and oxidative stress.
合成法
4-CMA can be synthesized using a two-step method. The first step involves the reaction of 2-chlorophenol with acetic anhydride in the presence of pyridine to form 4-(2-chlorophenyl)-2-acetoxybenzoic acid (4-CAA). In the second step, 4-CAA is treated with sodium methoxide to form 4-CMA. This method has been found to be efficient and cost-effective, with yields of up to 99%.
特性
IUPAC Name |
4-(2-chlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-9(6-7-11(13)14(16)17)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUCLWCTKCTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689537 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237140-29-2 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



